1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol
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Overview
Description
1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with p-tolyl groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol typically involves the following steps:
Formation of p-tolyl piperazine: This can be achieved by reacting p-toluidine with piperazine in the presence of a suitable catalyst.
Alkylation: The p-tolyl piperazine is then alkylated with 1-chloro-3-tolyloxypropan-2-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Reaction conditions: Controlling temperature, pressure, and pH to optimize the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Its effects on various biological pathways can be studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)piperazine: Similar structure but lacks the propanol moiety.
1-(4-Methoxyphenyl)piperazine: Similar structure with a methoxy group instead of a tolyloxy group.
Uniqueness
1-p-Tolyloxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol is unique due to the presence of both p-tolyl groups and the propanol moiety, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-3-7-19(8-4-17)23-13-11-22(12-14-23)15-20(24)16-25-21-9-5-18(2)6-10-21/h3-10,20,24H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODDXFJPSXJTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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